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Compound of Interest

Compound Name: Mercury telluride

Cat. No.: B084246 Get Quote

This guide provides an objective comparison of Mercury Telluride (HgTe) based infrared

detectors, with a focus on emerging solution-processed Colloidal Quantum Dot (CQD)

technology against the established benchmark, Mercury Cadmium Telluride (HgCdTe or MCT).

The information is tailored for researchers, scientists, and professionals in drug development

and other fields requiring high-sensitivity infrared detection. The comparison is supported by

experimental data on key performance metrics, detailed experimental protocols for

characterization, and visualizations of the underlying principles and workflows.

Quantitative Performance Comparison
The performance of infrared detectors is primarily characterized by metrics such as specific

detectivity (D*), quantum efficiency (QE), and operational wavelength. The following table

summarizes these key performance indicators for HgTe CQD detectors and compares them

with industry-standard HgCdTe (MCT) and Indium Gallium Arsenide (InGaAs) detectors.
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Performance
Metric

HgTe
(Colloidal
Quantum Dot)

HgCdTe (MCT)
InGaAs
(Extended)

Operating
Conditions

Specific

Detectivity (D)*

> 1 x 10¹¹ Jones

(at 2.2 µm)[1]

> 10¹⁰ Jones

(LWIR)

~ 1 x 10¹² - 10¹³

Jones

Room

Temperature

> 10⁹ Jones (at

3.7 µm)[2]

High

performance

requires cooling

Limited to < 2.6

µm

Room

Temperature

4.2 x 10¹⁰ Jones

(at 5.25 µm)[3][4]

> 10¹¹ Jones

(MWIR)
N/A Cryogenic (90K)

External

Quantum

Efficiency (EQE)

> 50% (at 2.2

µm)[1]
> 70-90%[5] ~ 60-80%

Room

Temperature

~15% (at 3.7 µm)

[2][6]

High across a

tunable range[7]

High within its

range

Room

Temperature

Spectral Range

SWIR, MWIR

(Tunable by dot

size)[1][4]

SWIR, MWIR,

LWIR, VLWIR

(Tunable by Cd

ratio)[7][8]

Visible to SWIR

(< 2.6 µm)[1]
N/A

Response Time
Microseconds

(µs)[1][3]

Sub-

microsecond to

nanoseconds

(ns)

Nanoseconds

(ns)
N/A

Fabrication

Complexity &

Cost

Low (Solution-

based

processing)[1][4]

High (Epitaxial

growth, e.g.,

MBE)[8][9]

High (Epitaxial

growth)[1]
N/A

Experimental Protocols
Accurate benchmarking of detector performance relies on standardized characterization

methods. Below are detailed protocols for measuring the key parameters cited in the

comparison table.
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1. Device Fabrication (HgTe CQD Example)

Synthesis: HgTe colloidal quantum dots are synthesized using a hot injection method to

control particle size, which dictates the operational wavelength.[1]

Substrate Preparation: An infrared-transparent substrate, such as sapphire, is cleaned and

prepared.[1]

Layer Deposition: The device is built layer-by-layer. This often involves depositing an

electron-blocking layer, the active HgTe CQD layer, an electron-transporting layer, and finally,

transparent or metal electrodes. Deposition is typically achieved through solution-based

techniques like spin-coating.

Annealing: Post-deposition annealing steps may be performed to improve film quality and

device performance.

2. Measurement of Responsivity and Quantum Efficiency (QE)

Setup: A calibrated blackbody radiation source or a quartz-tungsten-halogen lamp is used as

the light source. The light is passed through a monochromator to select the desired

wavelength. A mechanical chopper modulates the light at a specific frequency (e.g., 200-500

Hz).

Signal Measurement: The chopped light is focused onto the detector. The resulting

photocurrent is measured using a preamplifier and a lock-in amplifier, which is synchronized

with the chopper frequency to reject background noise.

Responsivity Calculation: Responsivity (R) in A/W is calculated by dividing the measured

RMS photocurrent by the incident optical power at that wavelength.

QE Calculation: The External Quantum Efficiency (EQE) is then calculated from the

responsivity using the formula: EQE (%) = R * (h * c) / (q * λ) * 100, where h is Planck's

constant, c is the speed of light, q is the elementary charge, and λ is the wavelength of light.

3. Measurement of Noise and Specific Detectivity (D)*
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Noise Measurement: The detector is placed in a light-tight enclosure to measure the noise

current (dark noise). The output of the detector is connected to a low-noise current

preamplifier and then to a spectrum analyzer. The noise current spectral density (i_n) is

measured in A/√Hz.

Noise Equivalent Power (NEP): NEP is the incident optical power required to produce a

signal-to-noise ratio of one in a 1 Hz bandwidth.[10][11] It is calculated by dividing the noise

current spectral density by the responsivity: NEP = i_n / R.

Specific Detectivity (D): D is a normalized figure of merit that accounts for the detector's

active area (A). It allows for comparison between different detectors.[11] It is calculated as:

D* = √A / NEP. The unit for D* is Jones (cm·√Hz/W).

Visualizations
The following diagrams illustrate the experimental workflow for detector characterization and

the fundamental operational principles of HgTe-based detectors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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